molecular formula C9H16Cl2N2O B6198870 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride CAS No. 2694728-35-1

2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride

Cat. No.: B6198870
CAS No.: 2694728-35-1
M. Wt: 239.1
InChI Key:
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Description

2-(4-Methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride (2-MMPEDC) is a small molecule that has been extensively studied in recent years due to its potential applications in various fields. This compound has been used as a model compound for drug discovery, as a probe for studying biological systems, and for other biological studies. 2-MMPEDC is a highly versatile and potent compound, and its structure and properties make it an attractive target for further research and development.

Scientific Research Applications

2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride has been used in various scientific research applications, such as drug discovery, cell biology, and protein chemistry. In drug discovery, this compound has been used as a model compound for testing the efficacy of potential drug candidates. In cell biology, it has been used as a probe to study the effects of various compounds on cell physiology. In protein chemistry, this compound has been used to study the structure and function of proteins.

Mechanism of Action

The mechanism of action of 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is not yet fully understood. However, it is believed that the compound binds to certain proteins and receptors in the cell membrane and modulates their activity. This action is thought to be responsible for the observed biological effects of the compound.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that the compound has anti-inflammatory and anti-cancer properties, as well as an ability to modulate the activity of certain proteins and receptors in the cell membrane. In vivo studies have also shown that this compound can modulate the activity of certain enzymes and proteins, as well as affect the expression of certain genes.

Advantages and Limitations for Lab Experiments

2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride has several advantages for laboratory experiments. It is a highly potent compound and can be used in a wide range of experiments. Furthermore, it is relatively easy to synthesize and is relatively stable in a variety of conditions. However, it is important to note that this compound is a highly toxic compound and must be handled with care.

Future Directions

Given the potential applications of 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride, there are a number of possible future directions for research. These include further studies of the biochemical and physiological effects of the compound, as well as investigations into its potential applications in drug discovery and other biological studies. Additionally, further research into the mechanism of action of the compound could lead to a better understanding of its effects and potential uses. Furthermore, studies into the synthesis of this compound could lead to more efficient and cost-effective production methods. Finally, further research into the structure and properties of this compound could lead to new and improved applications for the compound.

Synthesis Methods

2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride is synthesized using a multi-step synthesis procedure. The first step involves the reaction of 4-methoxy-5-methylpyridine with ethyl chloroformate, followed by a reaction with ethylenediamine to form 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine. This intermediate is then reacted with hydrochloric acid to form the final product, this compound.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride involves the reaction of 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methoxy-5-methylpyridin-2-amine", "2-bromoethanol", "Sodium hydride", "Hydrochloric acid", "Diethyl ether", "Methanol" ], "Reaction": [ "Step 1: 4-methoxy-5-methylpyridin-2-amine is reacted with 2-bromoethanol in the presence of sodium hydride to form 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-ol.", "Step 2: 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-ol is then reacted with hydrochloric acid in diethyl ether to form 2-(4-methoxy-5-methylpyridin-2-yl)ethan-1-amine dihydrochloride.", "Step 3: The product is then isolated by filtration and washed with methanol to obtain the final product." ] }

2694728-35-1

Molecular Formula

C9H16Cl2N2O

Molecular Weight

239.1

Purity

95

Origin of Product

United States

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